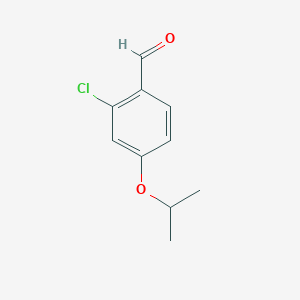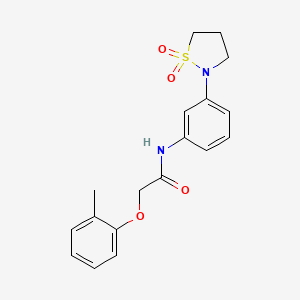![molecular formula C10H18O4 B2546367 (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol CAS No. 2287280-38-8](/img/structure/B2546367.png)
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol: is a chemical compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is characterized by its spirocyclic structure, which includes a spiro[3.4]octane ring system with two methoxy groups and a hydroxymethyl group.
準備方法
The synthesis of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions such as the use of a strong acid or base as a catalyst.
Introduction of Methoxy Groups: The methoxy groups are introduced through a methylation reaction, which involves the use of a methylating agent such as dimethyl sulfate or methyl iodide.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which involves the use of formaldehyde and a suitable base.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or amines.
科学的研究の応用
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol can be compared with other similar compounds, such as:
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which affects its chemical properties and reactivity.
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)amine: This compound has an amino group instead of a hydroxymethyl group, which influences its biological activity and interactions.
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
(2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXKSOYLOAKHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(OC2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)


![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)
![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)

![1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2546297.png)

![4-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546299.png)
![methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2546300.png)


![5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2546303.png)
![N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2546304.png)
